Ethyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]propanoyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]propanoyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound with a unique structure that combines benzotriazine, thiazole, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]propanoyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps:
Formation of the Benzotriazine Ring: This step involves the cyclization of an appropriate precursor, such as an aminobenzamide, under acidic or basic conditions to form the benzotriazine ring.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of a thioamide with a haloketone.
Coupling Reactions: The benzotriazine and thiazole intermediates are then coupled using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]propanoyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzotriazine or thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, Ethyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]propanoyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate may be investigated for its potential as a bioactive molecule. Its interactions with various biological targets could lead to the development of new pharmaceuticals.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects. Its unique structure might interact with specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Ethyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]propanoyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzotriazine and thiazole rings may bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)acetate
- Ethyl 2-(4-oxo-1,2,3-benzotriazin-3-yl)propanoate
Uniqueness
Ethyl 2-({3-[4-oxo-1,2,3-benzotriazin-3(4H)-YL]propanoyl}amino)-5-phenyl-1,3-thiazole-4-carboxylate is unique due to the combination of benzotriazine and thiazole rings in its structure. This dual-ring system provides distinct chemical and biological properties compared to similar compounds, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C22H19N5O4S |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
ethyl 2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C22H19N5O4S/c1-2-31-21(30)18-19(14-8-4-3-5-9-14)32-22(24-18)23-17(28)12-13-27-20(29)15-10-6-7-11-16(15)25-26-27/h3-11H,2,12-13H2,1H3,(H,23,24,28) |
InChI Key |
CHWOGIMSIFZRMA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4 |
Origin of Product |
United States |
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